rad9 protein
Description
Properties
CAS No. |
139691-42-2 |
|---|---|
Molecular Formula |
C7H5FN2O |
Synonyms |
rad9 protein |
Origin of Product |
United States |
Scientific Research Applications
DNA Mismatch Repair (MMR)
Rad9 is essential in DNA mismatch repair, interacting with the MMR protein MLH1. Studies have shown that disruption of this interaction significantly reduces MMR activity without affecting other checkpoint controls or cell sensitivity to DNA-damaging agents like UV light or gamma rays. This indicates that Rad9 specifically facilitates MMR through its interaction with MLH1 .
Checkpoint Control
Rad9 is a key player in cell cycle checkpoint control, particularly during DNA damage response. It is part of the 9-1-1 complex (Rad9-Hus1-Rad1), which is recruited to sites of DNA damage to activate checkpoint signaling pathways. The phosphorylation state of Rad9 influences its function; for instance, mutations in specific phosphorylation sites can enhance checkpoint signaling under replicative stress .
Ribonucleotide Biosynthesis
Recent findings suggest that Rad9 may also regulate ribonucleotide biosynthesis by stimulating the activity of carbamoyl phosphate synthetase II (CPSase) within the CAD protein complex. This interaction enhances the synthesis of pyrimidine nucleotides, indicating a role for Rad9 beyond DNA repair .
Tumorigenesis and Cancer Therapy
Rad9 has been implicated in various cancers, acting as both an oncogene and a tumor suppressor depending on its expression levels. For example, high levels of Rad9 are associated with prostate cancer progression, while loss of Rad9 in mouse models has been linked to increased susceptibility to skin cancer. These contrasting roles highlight the complexity of Rad9 in cancer biology and its potential as a therapeutic target .
Case Study: Prostate Cancer
A study demonstrated that 45.1% of prostate cancer tissue specimens exhibited elevated Rad9 levels compared to non-cancerous tissues. Moreover, reducing Rad9 expression through siRNA led to decreased tumorigenicity in prostate cancer cell lines when injected into nude mice. This establishes a functional relationship between Rad9 expression and cancer aggressiveness, suggesting that targeting Rad9 could be a viable strategy for prostate cancer therapy .
Therapeutic Targeting
Given its dual role in tumorigenesis, targeting Rad9 could lead to novel cancer therapies. Strategies may include designing small molecules or RNA-based therapies that modulate Rad9 activity or expression levels based on the specific cancer context .
Table 1: Summary of Rad9 Functions
| Function | Description | Implications for Research |
|---|---|---|
| DNA Mismatch Repair | Interacts with MLH1; crucial for MMR activity | Target for enhancing MMR in cancer cells |
| Cell Cycle Checkpoint Control | Part of the 9-1-1 complex; regulates checkpoint activation under stress | Potential target for cancer therapies |
| Ribonucleotide Biosynthesis | Stimulates CPSase activity in CAD complex | Implications for nucleotide metabolism |
| Tumorigenesis | Functions as an oncogene or tumor suppressor depending on expression levels | Target for personalized cancer treatment |
Table 2: Case Studies on Rad9 and Cancer
| Study Reference | Cancer Type | Findings | Implications |
|---|---|---|---|
| Zhu et al., 2008 | Prostate Cancer | High Rad9 levels correlate with advanced stages; siRNA knockdown reduces tumorigenicity | Supports targeting Rad9 for therapy |
| Kebebew et al., 2006 | Thyroid Cancer | Aberrant expression linked to malignancies | Potential biomarker for thyroid neoplasms |
| Smilenov et al., 2005 | Skin Cancer | Loss of Rad9 leads to increased susceptibility to skin tumors | Highlights dual role in tumor suppression |
Chemical Reactions Analysis
Rad9 Interaction with Carbamoyl Phosphate Synthetase (CAD)
Rad9 binds to the carbamoyl phosphate synthetase II (CPSase) domain of CAD, a multienzymatic protein involved in pyrimidine nucleotide synthesis. This binding stimulates CPSase activity .
| Parameter | Condition | Fold Stimulation |
|---|---|---|
| Vmax of CAD | Presence of Rad9 | 2-fold |
| Vmax of CAD | Presence of Rad9 and PRPP | 2-fold |
| Km for ATP | Presence or absence of PRPP | No significant change |
Vmax represents the maximum reaction velocity, Km represents the Michaelis constant indicating the substrate concentration at which the reaction rate is half of Vmax, and PRPP is phosphoribosyl pyrophosphate, an allosteric ligand .
Rad9 and DNA Repair Enzymes
Rad9 interacts with DNA glycosylases like NEIL1, thymine DNA glycosylase, and 8-oxoguanine DNA glycosylase (OGG1), which are involved in base excision repair . It also interacts with apurinic/apyrimidinic endonuclease 1 (APE1), polymerase β (Polβ), Flap endonuclease 1 (FEN1), and DNA ligase I, assisting base excision repair progression .
Rad9 and Mismatch Repair Proteins
Rad9 interacts with mismatch repair protein complexes MLH1, MSH2, MSH3, and MSH6 . Studies show that disrupting the Rad9 and MLH1 interaction reduces mismatch repair activity .
Rad9 Phosphorylation
Rad9 is phosphorylated by kinases such as ATR, ATM, CDK, and PLK1 . Phosphorylation affects Rad9's interactions and its role in checkpoint activation and DNA replication .
Rad9 and Apoptosis
Rad9 overexpression and translocation into the mitochondria can induce apoptosis . The BH3 motif in Rad9's N-terminal inhibits Bcl-2 and Bcl-xL proteins, which normally suppress apoptosis . Tyrosine kinase C-Abl phosphorylates Y38 in the BH3 motif, promoting Rad9 and Bcl-xL binding and inducing apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds/Proteins
Structural and Functional Parallels with 53BP1
Rad9 and 53BP1 share roles in directing DNA repair pathway choice. Both inhibit resection of DNA double-strand breaks (DSBs) to promote non-homologous end joining (NHEJ) over homologous recombination (HR). However, Rad9 achieves this by physically blocking resection nucleases (e.g., Sgs1/Mph1 helicases) via oligomerization at DSBs , whereas 53BP1 relies on its Tudor-ODIN domains to shield DNA ends . Notably, Rad9’s interaction with Ku70 enhances NHEJ efficiency, a function distinct from 53BP1’s reliance on RIF1 .
Contrast with BRCA1 in Transcriptional Regulation
BRCA1 and Rad9 both regulate DDR-related transcription but through divergent mechanisms. BRCA1 recruits co-activators (e.g., p300) to DNA damage-responsive genes, while Rad9 directly binds p53-like response elements in p21 and NEIL1 . Unlike BRCA1, Rad9 lacks E3 ubiquitin ligase activity but compensates via its scaffold role in Rad53 activation . In cancer, BRCA1 loss increases HR deficiency, whereas Rad9 overexpression drives oncogenesis by enhancing proliferation .
Functional Overlap and Divergence with PCNA
The 9-1-1 complex (Rad9–Hus1–Rad1) shares structural homology with PCNA but serves distinct roles. PCNA primarily supports DNA replication and repair by recruiting polymerases, while the 9-1-1 complex coordinates checkpoint signaling. For example, Rad9’s BRCT domains recruit kinases like Rad53 , whereas PCNA interacts with Fen1 for Okazaki fragment processing. Both clamps are regulated by post-translational modifications: PCNA is ubiquitinated for HR, while Rad9 is phosphorylated by CDK1/TLK1B for checkpoint adaptation .
Comparison with Dpb11 in Checkpoint Signaling
Dpb11 and Rad9 cooperatively activate Rad53 but differ in cell cycle dependency. In G1, Rad9 binds γH2AX via BRCT domains to directly recruit Rad53 . In S/G2, Dpb11 bridges Rad9 and CDK1-phosphorylated substrates, enabling phase-specific signaling . Rad9’s phosphorylation at Ser11 by CDK1 is essential for Dpb11 interaction, whereas Dpb11’s BRCT domains independently bind phospho-sites on other partners .
Key Research Findings and Data Tables
Rad9 Overexpression in Human Cancers
Rad9-Dependent DNA Repair Mechanisms
Context-Dependent Roles in Tumorigenesis
Rad9 exhibits dual roles in cancer:
Preparation Methods
Epitope Tagging and Immunoaffinity Chromatography
In S. cerevisiae, endogenous Rad9 was purified using a dual epitope-tagged construct (HH–Rad9), which incorporated a hexahistidine (His₆) tag and a hemagglutinin (HA) epitope at the N-terminus. This tagging strategy allowed for sequential purification via immunoaffinity chromatography using anti-HA antibodies (12CA5 immunoaffinity) followed by Ni²+–agarose chromatography. The tagged protein retained wild-type functionality, as demonstrated by normal cell-cycle phosphorylation and DNA damage-induced hyperphosphorylation.
Soluble Complex Isolation
Rad9 exists in two distinct soluble complexes in yeast:
-
Large complex (≥850 kDa) : Contains hypophosphorylated Rad9 and Ssa1/Ssa2 chaperones but lacks Rad53 kinase.
-
Small complex (∼300 kDa) : Enriched with hyperphosphorylated Rad9, Ssa1/Ssa2, and hypophosphorylated Rad53.
Separation was achieved using hydroxyapatite chromatography with a linear potassium chloride gradient (100–600 mM), followed by gel filtration (Superdex 200).
Challenges and Solutions
-
Low abundance : Rad9 is expressed at only 500–1,000 molecules per haploid cell, necessitating large-scale cultures (e.g., 10–20 L) for sufficient yield.
-
Protease sensitivity : Purification buffers were supplemented with 1 mM PMSF and protease inhibitor cocktails to prevent degradation.
Recombinant Expression in Pichia pastoris for Human Rad9 Complexes
Co-Expression of the 9-1-1 Checkpoint Complex
The human Rad9-Hus1-Rad1 (9-1-1) heterotrimer was co-expressed in Pichia pastoris using a multicistronic vector. Key steps included:
-
Tagging strategy : Only Hus1 carried an N-terminal His₆ tag to enable nickel affinity purification.
-
Purification workflow :
Structural Insights
The purified complex crystallized in 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT, and 1 mM EDTA, forming a ring-like structure with Rad9 at the apex. This configuration was critical for DNA binding and checkpoint activation.
Escherichia coli-Based Expression for Functional Domains
Truncated Rad9 Constructs
Fission yeast (S. pombe) Rad9 truncations were expressed in E. coli BL21 cells using the pREP1 plasmid:
GST Pull-Down Assays
GST-tagged Rad9 (1–391) was used to map interactions with hRad17 (residues 78–337) in E. coli lysates. Binding affinity (K<sub>D</sub>) was quantified via Biacore analysis, revealing a K<sub>D</sub> of 3.2 ± 0.5 μM for the Rad9-Rad17 interaction.
Mammalian Cell Expression Systems
Transient Transfection in Human Cells
Human Rad9 was expressed in HEK293T cells using the pcDNA3-HA-hRad9 plasmid. Post-transfection, cells were lysed in Tris-buffered saline (TBS) with 0.5% NP-40, and HA-tagged Rad9 was purified via anti-HA agarose. A major contaminant, carbamoyl phosphate synthetase/aspartate transcarbamoylase/dihydroorotase (CAD), co-purified with Rad9, suggesting a functional interaction in nucleotide metabolism.
Comparative Analysis of Preparation Methods
Yield and Purity Across Systems
Advantages and Limitations
-
Yeast systems : Ideal for studying phosphorylation but require complex fractionation.
-
P. pastoris : High yield for structural work but limited to non-phosphorylated states.
-
E. coli: Cost-effective for domain studies but lacks eukaryotic post-translational modifications.
Troubleshooting Common Issues
Q & A
Q. What is the canonical role of Rad9 in DNA damage checkpoint activation?
Category: Basic Answer: Rad9 is a key checkpoint protein that facilitates cell cycle arrest and DNA repair by recruiting downstream effectors like Rad53. It contains BRCT domains critical for oligomerization and scaffold functions. Researchers can study its role by:
Q. Which interaction partners are essential for Rad9’s checkpoint function?
Category: Basic Answer: Rad9 operates within two complexes:
Q. Is Rad9 evolutionarily conserved across eukaryotes?
Category: Basic Answer: Yes, Rad9 homologs exist from yeast to humans, with conserved roles in checkpoint signaling. For example:
- S. cerevisiae Rad9 coordinates G1/S and G2/M arrests.
- Human RAD9A interacts with TOPBP1 for Chk1 activation. Methods: Comparative genomics and functional complementation assays .
Advanced Questions
Q. How is Rad9 protein stability regulated under DNA damage conditions?
Category: Advanced Answer: Stability is modulated by:
- Ubiquitin-proteasome system: Mms22-Rtt107-Rtt101Mms1 axis promotes degradation.
- Chromatin binding: Dual chromatin-binding domains stabilize Rad9 . Methods:
- Cycloheximide chase assays to measure degradation rates.
- Proteasome inhibition (e.g., MG132) to confirm proteasome dependency .
Q. What post-translational modifications (PTMs) regulate Rad9 activity?
Category: Advanced Answer: Key PTMs include:
- Phosphorylation by CDK1 (Ser11): Enables Dpb11 interaction in M phase.
- ATR/ATM-mediated phosphorylation (T412/S423): Facilitates Rad4(TOPBP1) binding.
- Arginine methylation by PRMT5: Enhances checkpoint signaling. Methods:
- Site-directed mutagenesis (e.g., S11A mutant).
- Methyltransferase inhibitors (e.g., PRMT5 knockdown) .
Q. How does Rad9 contribute to prostate cancer progression?
Category: Advanced Answer: Rad9 is overexpressed in prostate cancer due to:
- Hypermethylation of intron 2 (reversible by 5-aza-2'-deoxycytidine).
- Gene amplification (e.g., PC-3 cells). Functional impacts: Promotes tumorigenicity, migration, and anoikis resistance via ITGB1 regulation. Methods:
- siRNA knockdown in xenograft models.
- Anoikis assays (detachment-induced apoptosis) .
Q. Does Rad9 play non-canonical roles in transcription or integrin regulation?
Category: Advanced Answer: Yes. Rad9:
Q. How does Rad9 participate in DNA repair beyond checkpoints?
Category: Advanced Answer: Rad9 interacts with MLH1 to enhance mismatch repair (MMR) activity. Methods:
- Co-IP to validate MLH1 binding.
- MMR activity assays (e.g., plasmid-based repair efficiency) .
Q. What contradictions exist regarding Rad9’s primary role in DNA damage response?
Category: Advanced Answer: While Rad9 is classically viewed as a checkpoint scaffold, some studies suggest its primary role is direct DNA repair (e.g., telomere double-strand break repair). This discrepancy highlights context-dependent functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
